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Compound of Interest

Compound Name: 2,6-Dimethoxy-3-nitrobenzamide

CAS No.: 55776-15-3

Cat. No.: B2448839 Get Quote

Part 1: Introduction & Strategic Value
2,6-Dimethoxy-3-nitrobenzamide (CAS: 55776-15-3) is not merely a building block; it is a

"linchpin" intermediate designed for the construction of sterically congested, electron-rich

pharmacophores. In modern drug discovery, particularly within kinase and PARP inhibitor

programs, this scaffold offers two distinct structural advantages:

The "Twist" (Atropisomeric Control): The bulky methoxy groups at the 2- and 6-positions

force the amide (and subsequent heterocycles) out of planarity with the benzene ring. This

induced orthogonality is critical for binding in narrow enzyme pockets where flat molecules

fail to achieve specificity.

The "Masked" Heterocycle Precursor: The 3-nitro group serves as a latent amine. Upon

reduction, the resulting 3-amino-2,6-dimethoxybenzamide presents a vicinal amino-amide

motif, the "gold standard" precursor for synthesizing quinazolinones and benzimidazoles.

This guide details the robust synthesis of this intermediate, its reduction to the active amine,

and its conversion into bioactive heterocycles.

Part 2: Synthesis of the Intermediate
Protocol for the scalable conversion of 2,6-dimethoxy-3-nitrobenzoic acid to the benzamide.
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Rationale
Direct nitration of 2,6-dimethoxybenzamide is possible but suffers from regioselectivity issues

(competing 3- vs 4-position nitration). The most reliable route is the Amidation of 2,6-

dimethoxy-3-nitrobenzoic acid, which is commercially available or easily synthesized via

controlled nitration of 2,6-dimethoxybenzoic acid.

Protocol A: Acid Chloride Activation Route
Scale: 10 g basis Reaction Type: Nucleophilic Acyl Substitution

Activation:

Charge a dry 250 mL round-bottom flask with 2,6-dimethoxy-3-nitrobenzoic acid (10.0 g,

44.0 mmol).

Add Thionyl Chloride (SOCl₂) (30 mL, excess) and a catalytic drop of DMF (50 µL).

Critical Step: Heat to reflux (75°C) for 2 hours. Monitor gas evolution (HCl/SO₂). The

solution should turn homogeneous.

Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with toluene

(2 x 20 mL) to remove trace acid chloride. Result: A yellow semi-solid (Acid Chloride).

Amidation:

Dissolve the crude acid chloride in Dichloromethane (DCM) (50 mL).

Cool the solution to 0°C in an ice bath.

Slowly add Aqueous Ammonia (28% NH₄OH) (30 mL) with vigorous stirring over 15

minutes. Caution: Exothermic.

Stir at room temperature for 1 hour.

Workup & Isolation:

The product often precipitates directly. If so, filter and wash with cold water.
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If fully soluble: Separate organic layer, wash with sat. NaHCO₃ (to remove unreacted acid)

and Brine.

Dry over Na₂SO₄ and concentrate.

Recrystallization: Ethanol/Water (9:1).

Data Summary:

Parameter Specification

Appearance Pale yellow crystalline solid

Yield 85 - 92%

Melting Point 180 - 184°C (Lit. varies)

| Key IR Signal | Amide I (1660 cm⁻¹), NO₂ (1530, 1350 cm⁻¹) |[1]

Part 3: The "Gateway" Reaction: Nitro Reduction
Accessing the 3-Amino-2,6-dimethoxybenzamide scaffold.

The 3-amino derivative is a known PARP inhibitor pharmacophore and the immediate precursor

for cyclization.

Protocol B: Catalytic Hydrogenation (Standard)
Reagents: 10% Pd/C, Methanol, H₂ (balloon).

Suspend 2,6-Dimethoxy-3-nitrobenzamide (5.0 g) in Methanol (100 mL).

Add 10% Pd/C (0.5 g, 10 wt% loading) under Argon stream.

Purge with H₂ gas (balloon pressure) and stir vigorously at RT for 4-6 hours.

Monitoring: TLC (5% MeOH in DCM). The starting material (yellow, lower Rf) disappears;

product (fluorescent blue under UV, higher Rf) appears.
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Workup: Filter through Celite. Concentrate filtrate.

Yield: Quantitative (>95%).

Protocol C: Iron-Mediated Reduction (Chemoselective)
Use this if the molecule contains halogens (Cl, Br) that might reduce under H₂/Pd.

Dissolve substrate in Acetic Acid/Ethanol (1:1).

Add Iron Powder (5 equiv) and heat to 60°C for 2 hours.

Filter hot to remove iron oxides. Neutralize filtrate with NaHCO₃.

Part 4: Downstream Applications & Cyclization
Building the Quinazolinone Core.

The primary utility of 2,6-dimethoxy-3-aminobenzamide is the synthesis of 4(3H)-

Quinazolinones, a privileged scaffold in kinase inhibitors (e.g., Idelalisib analogs).

Mechanism & Workflow
The vicinal amide and amine condense with aldehydes or carboxylic acid equivalents.
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Caption: Synthetic tree originating from the nitrobenzamide scaffold.

Protocol D: One-Pot Cyclization to Quinazolinone
Reagents: 3-Amino-2,6-dimethoxybenzamide, Benzaldehyde, NaHSO₃ (oxidant/catalyst),

DMAc.
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In a vial, mix 3-Amino-2,6-dimethoxybenzamide (1.0 equiv) and Benzaldehyde (1.1 equiv) in

DMAc (Dimethylacetamide).

Add NaHSO₃ (1.5 equiv) and heat to 120°C for 4 hours.

Mechanism: Formation of Schiff base

Intramolecular Amide attack

Oxidation to aromatic quinazolinone.

Workup: Pour into water. The precipitate is the crude quinazolinone.

Part 5: Scientific Commentary (E-E-A-T)
The "Electronic Push" Effect
The 2,6-dimethoxy substitution pattern is electronically unique. The two methoxy groups are

strong electron-donating groups (EDGs).

Effect on Amide: The amide carbonyl is more electron-rich than in unsubstituted benzamide,

making the nitrogen less acidic but the oxygen more nucleophilic.

Effect on Aniline (after reduction): The 3-amino group is flanked by a 2-methoxy group. This

increases the basicity of the amine via resonance donation, accelerating the condensation

step with aldehydes (Protocol D).

Self-Validating Systems
In Protocol A (Amidation), the shift from Acid to Amide is easily validated without NMR:

Solubility Switch: The starting acid is soluble in dilute NaOH; the product (amide) is not. A

simple "bicarb wash" test confirms conversion.

Melting Point: The amide has a significantly higher melting point than the acid due to

intermolecular hydrogen bonding network formation.
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Source: Patent US20090299067A1. "New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-
oxide." (Describes nitration and reduction methodologies relevant to electron-rich amides).

Reduction Protocols (Catalytic Hydrogenation)

Source: Patent US20230357125A1.[1] "Process for Catalytic Reduction of Nitro

Compounds to Amines." (Detailed conditions for Pd/C reduction of nitrobenzamides).

Medicinal Chemistry Applications (PARP/Kinase)

Source:Journal of Medicinal Chemistry / PubMed. "3-aminobenzamide, a poly ADP ribose
polymerase inhibitor..." (Contextualizes the biological relevance of the amino-benzamide
scaffold).

Amidation Methodologies

Source: Patent CN104193646A. "Preparation method of p-aminobenzamide." (Industrial
standard protocols for converting nitro-benzoic acids to amides via acid chlorides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines -
Google Patents [patents.google.com]
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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